Ferrugine

概要

説明

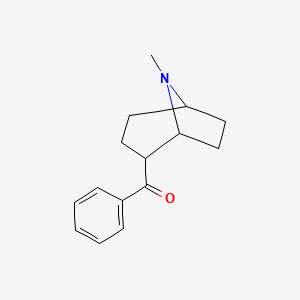

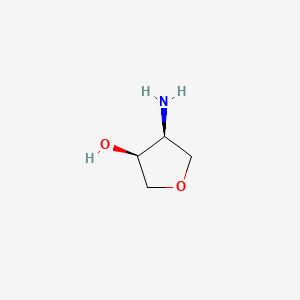

Ferrugine is a tropane alkaloid known for its significant biological activities. Tropane alkaloids are a family of natural products that exhibit a wide range of pharmacological effects, primarily due to their interaction with nicotinic and muscarinic acetylcholine receptors . This compound, in particular, has been studied for its potential therapeutic applications in treating various diseases.

作用機序

Target of Action

Ferrugine, a compound found in the plant Cnestis ferruginea, has been reported to have several therapeutic effects

Mode of Action

Studies have shown that the methanolic root extract of cnestis ferruginea, which likely contains this compound, can produce significant dose-dependent inhibition of pain response . This suggests that this compound may interact with its targets to modulate pain signaling pathways, but the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given the reported therapeutic effects of cnestis ferruginea, it is plausible that this compound may affect pathways related to inflammation, pain perception, and possibly others . The downstream effects of these pathway modulations could include reduced inflammation and pain relief.

Pharmacokinetics

Understanding these properties is crucial for assessing the bioavailability of this compound and its potential as a therapeutic agent .

Result of Action

The methanolic root extract of cnestis ferruginea, which likely contains this compound, has been reported to have antioxidant, anti-inflammatory, analgesic, antimicrobial, laxative, anti-convulsant, aphrodisiac, hypoglycemic, and hepatoprotective effects

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ferrugine involves an eight-step process starting from 5-aminocyclohept-1-ene. The key step in this synthesis is the Brønsted acid-catalyzed pseudotransannular ring-opening of the epoxide derived from this cycloheptene. This step is crucial for constructing the 8-azabicyclo[3.2.1]octane central core .

Industrial Production Methods: While the detailed industrial production methods for this compound are not extensively documented, the synthetic approach mentioned above can be scaled up for industrial purposes. The process involves standard organic synthesis techniques, including the use of inert atmospheres and purification methods like column chromatography.

化学反応の分析

Types of Reactions: Ferrugine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

科学的研究の応用

Chemistry: Ferrugine serves as a model compound for studying the synthesis and reactivity of tropane alkaloids.

Biology: Its interaction with acetylcholine receptors makes it a valuable tool for studying neurotransmission and related biological processes.

Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.

類似化合物との比較

Ferrugine is unique among tropane alkaloids due to its specific structure and biological activity. Similar compounds include:

Atropine: Another tropane alkaloid with similar receptor interactions but different therapeutic applications.

Scopolamine: Known for its use in treating motion sickness, scopolamine also interacts with acetylcholine receptors.

Cocaine: While primarily known for its stimulant effects, cocaine shares structural similarities with this compound and other tropane alkaloids.

This compound’s uniqueness lies in its specific receptor binding profile and the resulting pharmacological effects, which differ from those of other tropane alkaloids .

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBXXVPBVMWIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ferrugine and where is it found in nature?

A1: this compound is a tropane alkaloid, a class of organic compounds characterized by the 8-azabicyclo[3.2.1]octane ring system. It was first isolated from the Australian rainforest tree Darlingiana ferruginea []. It has also been found in the related species Darlingiana darlingiana [].

Q2: What is the chemical structure of this compound?

A2: this compound possesses the 8-azabicyclo[3.2.1]octane core structure typical of tropane alkaloids. It is substituted at the 3α position with a benzoyloxy group and at the 2α position with a hydroxybenzyl group [].

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, several total syntheses of this compound have been reported in the literature [, , , , ]. One approach utilizes a transannular photomediated cyclization of a carbamoyl radical to construct the bridged ring system []. Another method employs a Chugaev-like thermal elimination of diethyldithiocarbamates followed by treatment with phenyllithium and base []. Enantioselective syntheses have also been developed, one of which involves an aldol deoxygenation strategy [, ].

Q4: What is the environmental impact of this compound?

A6: The ecological studies provided focus on the plant species Cycas ferruginea, not the compound this compound []. Therefore, no information on the environmental impact or degradation of the alkaloid this compound is available within this context.

Q5: Are there any analytical methods specifically designed for detecting and quantifying this compound?

A7: While the provided literature does not detail specific analytical methods for this compound quantification, its isolation from plant material suggests the use of standard techniques like chromatography (e.g., gas chromatography, high-performance liquid chromatography) coupled with detectors like mass spectrometry []. These methods are commonly employed in natural product chemistry for the separation and identification of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)

![Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B3037698.png)